molecular formula C7H2ClF3N2S B12969908 2-Chloro-6-(trifluoromethyl)thiazolo[5,4-B]pyridine CAS No. 99520-99-7

2-Chloro-6-(trifluoromethyl)thiazolo[5,4-B]pyridine

Cat. No.: B12969908
CAS No.: 99520-99-7
M. Wt: 238.62 g/mol
InChI Key: DPKUZYAKAXXUFN-UHFFFAOYSA-N
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Description

2-Chloro-6-(trifluoromethyl)thiazolo[5,4-b]pyridine is a versatile chemical scaffold of significant interest in medicinal chemistry and drug discovery. The core thiazolo[5,4-b]pyridine structure is a privileged framework in the development of kinase inhibitors . This specific derivative is functionally designed for further elaboration; the chloro substituent at the 2-position is an excellent leaving group, enabling facile nucleophilic substitution and metal-catalyzed cross-coupling reactions to introduce diverse aromatic and heteroaromatic systems . The electron-withdrawing trifluoromethyl group at the 6-position enhances the molecule's metabolic stability and lipophilicity, which can positively influence bioavailability and binding affinity to hydrophobic enzyme pockets . This compound serves as a key synthetic intermediate for developing novel therapeutic agents. Its scaffold has been identified as a potent inhibitor of c-KIT, a receptor tyrosine kinase that is a promising therapeutic target against gastrointestinal stromal tumors (GIST) . Derivatives of this structure have shown remarkable efficacy in overcoming imatinib resistance, particularly against challenging double mutants like c-KIT V560G/D816V . Furthermore, the thiazolo[5,4-b]pyridine core is a recognized scaffold in the discovery of antibacterial agents, with related derivatives demonstrating activity by targeting bacterial DNA gyrase . Researchers value this compound for constructing targeted libraries to explore structure-activity relationships in oncology and infectious disease research. Please note: This product is for research purposes only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

99520-99-7

Molecular Formula

C7H2ClF3N2S

Molecular Weight

238.62 g/mol

IUPAC Name

2-chloro-6-(trifluoromethyl)-[1,3]thiazolo[5,4-b]pyridine

InChI

InChI=1S/C7H2ClF3N2S/c8-6-13-4-1-3(7(9,10)11)2-12-5(4)14-6/h1-2H

InChI Key

DPKUZYAKAXXUFN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1N=C(S2)Cl)C(F)(F)F

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

Typical Synthetic Route

A representative synthetic route involves the following steps:

Step Description Reagents/Conditions Outcome
1 Nucleophilic substitution of chlorine on chloropyridine Reaction of 2-chloro-3-nitropyridine with thiol or thione nucleophile in DMF, presence of base (e.g., Na2CO3) Formation of intermediate substitution product
2 Smiles rearrangement and ring closure Heating at 80 °C for several hours Formation of fused thiazolo[5,4-B]pyridine ring
3 Introduction or retention of trifluoromethyl group Use of trifluoromethylated starting materials or trifluoroacetyl derivatives Incorporation of CF3 group at position 6
4 Purification Acidification, filtration, recrystallization Isolation of pure 2-chloro-6-(trifluoromethyl)thiazolo[5,4-B]pyridine

This method is supported by the nucleophilic aromatic substitution and Smiles rearrangement mechanisms, which facilitate the formation of the fused heterocyclic system with high regioselectivity and yield.

One-Pot Synthesis Approaches

One-pot procedures have been developed to streamline the synthesis by combining substitution and cyclization steps without intermediate isolation. For example, reactions of chloropyridines with pyrimidine-2-thiones in DMF with sodium carbonate at elevated temperatures (80 °C) yield the fused thiazolo-pyridine derivatives efficiently.

Specific Considerations for the Trifluoromethyl Group

  • The trifluoromethyl group is typically introduced via trifluoroacetyl-containing reagents or trifluoromethylated precursors.
  • Trifluoroacetic acid derivatives or trifluoroacetyl isothiocyanates can be used to incorporate the CF3 group during the formation of the thiazole ring.
  • The electron-withdrawing nature of CF3 influences the reactivity of the pyridine ring, often facilitating nucleophilic aromatic substitution at the 2-chloro position.

Reaction Conditions and Optimization

Parameter Typical Conditions Notes
Solvent Dimethylformamide (DMF) Polar aprotic solvent enhances nucleophilicity and solubility
Base Sodium carbonate (Na2CO3) Mild base to promote substitution without decomposition
Temperature 80 °C Optimal for substitution and cyclization without side reactions
Reaction Time 3–6 hours Monitored by TLC for completion
Workup Acidification with HCl, filtration, washing Precipitates product for isolation

Yield and Purity

  • Yields for these syntheses typically range from 70% to 90%, depending on the exact substrates and conditions.
  • Purity is confirmed by spectroscopic methods such as NMR, HRMS, and IR, with characteristic signals for the thiazolo-pyridine core and trifluoromethyl group.

Summary Table of Preparation Methods

Method Starting Materials Key Reagents Conditions Yield (%) Notes
Nucleophilic substitution + Smiles rearrangement 2-chloro-3-nitropyridine, thiol/thione Na2CO3, DMF 80 °C, 3–6 h 70–86 One-pot or stepwise
Trifluoromethyl incorporation via trifluoroacetyl isothiocyanate Sulfur, 2-cyanoacetamide, trifluoroacetyl isothiocyanate Base, solvent One-pot, reflux 75–85 Efficient CF3 introduction
Cyclization of chloropyridine with trifluoromethylated thiones Chloropyridine derivative, trifluoromethyl thione Na2CO3, DMF 80 °C, 4 h 80+ High regioselectivity

Research Findings and Analytical Characterization

  • NMR Spectroscopy : Proton and carbon NMR confirm the fused ring system and substitution pattern. CF3 groups show characteristic signals in ^19F NMR.
  • Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic pattern consistent with chlorine and trifluoromethyl substituents.
  • IR Spectroscopy : Shows characteristic C–S, C–Cl, and C–F stretching vibrations.
  • X-ray Crystallography : Occasionally used to confirm the fused ring structure and substitution positions.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(trifluoromethyl)thiazolo[5,4-B]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Structural Characteristics

The molecular formula of 2-chloro-6-(trifluoromethyl)thiazolo[5,4-b]pyridine is C7H2ClF3N2SC_7H_2ClF_3N_2S. Its structure features a thiazole ring fused to a pyridine, with a chlorine atom and a trifluoromethyl group at specific positions that enhance its biological activity. The compound's unique structure contributes to its potential interactions with various biological targets.

c-KIT Kinase Inhibition

One of the most significant applications of 2-chloro-6-(trifluoromethyl)thiazolo[5,4-b]pyridine derivatives is their role as inhibitors of c-KIT kinase. c-KIT is a receptor tyrosine kinase implicated in various cancers, including gastrointestinal stromal tumors (GISTs). A study identified derivatives of this compound that exhibited higher enzymatic and anti-proliferative activities compared to imatinib, a standard treatment for GISTs. Notably, one derivative showed an 8-fold higher inhibitory activity against the c-KIT V560G/D816V double mutant than imatinib .

Phosphoinositide 3-Kinase Inhibition

The thiazolo[5,4-b]pyridine scaffold has also been explored for its potential as an inhibitor of phosphoinositide 3-kinases (PI3K), which are critical in cancer cell survival and proliferation. Compounds derived from this scaffold have demonstrated promising inhibitory activity in the nanomolar range against PI3K, indicating their potential for targeted tumor therapy .

Drug Resistance Overcoming

Research has focused on synthesizing novel derivatives to overcome drug resistance associated with existing therapies. The structure-activity relationship studies have provided insights into modifications that can enhance efficacy against resistant cancer cell lines .

Data Tables

The following table summarizes key findings from research on the inhibitory activities of various derivatives of 2-chloro-6-(trifluoromethyl)thiazolo[5,4-b]pyridine:

CompoundTarget KinaseIC50 (μM)Activity Comparison
6r c-KIT V560G/D816V4.778-fold vs Imatinib
6h c-KIT9.87Moderate
Lead Derivative PI3K<1Nanomolar range

Mechanism of Action

The mechanism of action of 2-Chloro-6-(trifluoromethyl)thiazolo[5,4-B]pyridine involves its interaction with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit enzymes like phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival. The compound’s ability to interact with these targets makes it a valuable tool in the study of cellular processes and the development of therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound 6h (3-(Trifluoromethyl)phenyl-substituted derivative)
  • Structure : Features a 3-(trifluoromethyl)phenyl group attached via an amide linkage to the thiazolo[5,4-b]pyridine scaffold.
  • Activity : Moderate c-KIT inhibition (IC₅₀ = 9.87 µM) due to optimal hydrophobic interactions in the kinase binding pocket .
  • Key Difference : Unlike the target compound, 6h retains a phenyl spacer, which is critical for activity. Removal of the phenyl group (as in the target compound) may reduce binding affinity unless compensated by direct -CF₃ interactions.
6-Chloro-2-methyl-thiazolo[5,4-B]pyridine
  • Structure : Chlorine at position 6 and methyl group at position 2.
  • Molecular Weight : 186.6 g/mol (C₇H₅ClN₂S).
  • Safety : Classified under GHS guidelines with specific handling precautions (e.g., inhalation risks) .
2-Chlorothiazolo[5,4-b]pyridine
  • Molecular Weight : 170.62 g/mol (C₆H₃ClN₂S).

Structural and Functional Analysis

Compound Name Substituents Molecular Weight (g/mol) Key Bioactivity/Notes Reference
2-Chloro-6-(trifluoromethyl)thiazolo[5,4-B]pyridine Cl (2), -CF₃ (6) ~237.5 Hypothesized kinase inhibition (structural analogy) -
6h (3-(Trifluoromethyl)phenyl derivative) Phenyl-3-CF₃ (amide-linked) - c-KIT inhibition (IC₅₀ = 9.87 µM)
6-Chloro-2-methyl-thiazolo[5,4-B]pyridine Cl (6), -CH₃ (2) 186.6 No reported bioactivity
2-Chlorothiazolo[5,4-b]pyridine Cl (2) 170.62 Synthetic intermediate
Key Observations:

Trifluoromethyl Position : Direct -CF₃ substitution (target compound) vs. phenyl-linked -CF₃ (6h) alters binding pocket interactions. The phenyl spacer in 6h enhances hydrophobic contacts, while direct -CF₃ may improve metabolic resistance.

Chlorine vs. Methyl : Chlorine’s electronegativity and larger van der Waals radius may enhance target engagement compared to methyl .

Amide Linkage : Compound 6h’s amide group is critical for activity; its absence in the target compound could limit kinase inhibition unless compensated by other substituents.

Research Findings and Implications

Structure-Activity Relationships (SAR)

  • Hydrophobic Interactions : The -CF₃ group in 6h and the target compound enhances binding to hydrophobic kinase pockets, but spatial orientation determines efficacy .
  • Steric Effects : Chlorine at position 2 may hinder off-target interactions, improving selectivity.

Biological Activity

2-Chloro-6-(trifluoromethyl)thiazolo[5,4-b]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of specific kinases involved in cancer progression. This compound belongs to the thiazolo[5,4-b]pyridine class, which has been explored for various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure and Properties

  • Molecular Formula : C7_7H2_2ClF3_3N2_2S
  • SMILES : C1=C(C=NC2=C1N=C(S2)Cl)C(F)(F)F
  • InChIKey : DPKUZYAKAXXUFN-UHFFFAOYSA-N

Anticancer Properties

Recent studies have highlighted the efficacy of 2-chloro-6-(trifluoromethyl)thiazolo[5,4-b]pyridine derivatives as inhibitors of the c-KIT enzyme, which is a crucial target in treating gastrointestinal stromal tumors (GISTs). One notable derivative demonstrated significant inhibition of c-KIT activity with an IC50_{50} value of 4.77 µM against the V560G/D816V double mutant, which is resistant to conventional therapies like imatinib. This compound also exhibited a GI50_{50} value of 1.15 µM on HMC1.2 cells harboring both mutations, indicating a potent anti-proliferative effect compared to imatinib and sunitinib .

Table 1: Summary of Anticancer Activity

CompoundTarget EnzymeIC50_{50} (µM)GI50_{50} (µM)Remarks
6rc-KIT4.771.15Potent against resistant mutants
Imatinibc-KIT>40>40Standard treatment
Sunitinibc-KIT>20>20Comparison standard

The biological activity of this compound is attributed to its ability to inhibit the downstream signaling pathways of c-KIT, leading to:

  • Induction of Apoptosis : Triggering programmed cell death in cancer cells.
  • Cell Cycle Arrest : Preventing cells from progressing through the cell cycle, thereby inhibiting proliferation.

Case Studies and Research Findings

A study focused on structure-activity relationships (SAR) involving various derivatives demonstrated that modifications at the 6-position significantly influenced biological activity. The introduction of a trifluoromethyl group at this position was found to enhance inhibitory effects against c-KIT compared to other substitutions .

Example Case Study

In a recent investigation involving novel thiazolo[5,4-b]pyridine derivatives:

  • Objective : To identify effective c-KIT inhibitors.
  • Methodology : Synthesis and evaluation of 31 derivatives with varying substitutions.
  • Findings : Derivatives with specific functional groups exhibited enhanced selectivity and potency against c-KIT mutants.

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